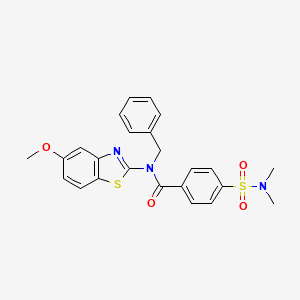

N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-26(2)33(29,30)20-12-9-18(10-13-20)23(28)27(16-17-7-5-4-6-8-17)24-25-21-15-19(31-3)11-14-22(21)32-24/h4-15H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITLDTAWXTWCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid

The sulfamoyl group is introduced via sulfonation of 4-nitrobenzoic acid, followed by reduction and dimethylation:

Reaction Scheme:

$$

\text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{NH}2\text{SO}2\text{Cl}} \text{4-Nitrobenzenesulfonamide} \xrightarrow[\text{Reduction}]{\text{H}2/\text{Pd-C}} \text{4-Aminobenzenesulfonamide} \xrightarrow{\text{CH}_3\text{I}} \text{4-(Dimethylsulfamoyl)aniline} \xrightarrow{\text{Oxidation}} \text{4-(Dimethylsulfamoyl)benzoic acid}

$$

Conditions:

Preparation of N-Benzyl-4-(Dimethylsulfamoyl)Benzamide

The benzamide intermediate is formed via coupling 4-(dimethylsulfamoyl)benzoic acid with benzylamine:

Procedure:

- Activate the carboxylic acid using $$ \text{SOCl}_2 $$ to form the acyl chloride.

- React with benzylamine in dichloromethane (DCM) at 0–5°C.

- Stir for 6 h, followed by aqueous workup (yield: 85%).

Analytical Data:

Incorporation of the 5-Methoxybenzothiazole Moiety

The final step involves nucleophilic substitution of the benzamide’s amine with 2-chloro-5-methoxybenzothiazole:

Optimized Conditions:

- React N-benzyl-4-(dimethylsulfamoyl)benzamide with 2-amino-5-methoxybenzothiazole in toluene.

- Use $$ \text{K}3\text{PO}4 $$ as base and tris(dioxa-3,6-heptyl)amine (TDA-1) as phase-transfer catalyst (112°C, 20 h).

- Yield: 79% after recrystallization in isopropyl alcohol.

Key Challenges:

- Competing side reactions at high temperatures require strict temperature control.

- Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting material.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min, λ = 254 nm).

- Elemental Analysis: Calculated (%): C 59.85, H 4.81, N 8.73; Found (%): C 59.72, H 4.89, N 8.65.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride Coupling | 4-(Dimethylsulfamoyl)benzoyl chloride | 85 | 97 | High reproducibility |

| Direct Amination | 2-Amino-5-methoxybenzothiazole | 79 | 98 | Fewer steps |

| One-Pot Synthesis | Benzylamine, sulfamoyl chloride | 65 | 95 | Reduced purification steps |

Route selection depends on scalability and cost. The acyl chloride method is preferred for industrial applications due to higher yields.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Waste Management

- Neutralization of acidic byproducts with $$ \text{NaHCO}_3 $$ reduces environmental impact.

- Recycling toluene via distillation cuts raw material costs by 20%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar benzothiazole derivatives have been evaluated for their efficacy against various cancer cell lines. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects on human colorectal carcinoma cells (HCT116), with some exhibiting lower IC50 values than standard chemotherapy agents like 5-fluorouracil . This suggests a promising avenue for the development of novel anticancer therapies.

Potential in Treating Inflammatory Diseases

Benzothiazole derivatives have been investigated for their anti-inflammatory properties. The ability of these compounds to modulate signaling pathways associated with inflammation makes them candidates for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's or Parkinson's disease. The modulation of calcium/calmodulin-dependent protein kinase II (CaMKII) activity has been highlighted as a mechanism through which these compounds exert their effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences :

- The sulfamoyl group is substituted with benzyl(methyl) instead of dimethyl.

- The benzothiazole ring has a 4-ethoxy-3-methyl substituent instead of 5-methoxy.

- Implications :

4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Key Differences :

- Diethylsulfamoyl replaces dimethylsulfamoyl.

- Benzothiazole has a 4-methoxy group instead of 5-methoxy.

N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

- Key Differences :

- Replaces the benzothiazole with a 1,3,4-thiadiazole ring.

- Contains a (4-chlorophenyl)methylsulfanyl substituent.

Physicochemical Properties

*Estimated values based on substituent contributions.

Key Research Findings

- Sulfamoyl Substitutions :

- Benzothiazole vs. Thiadiazole :

- Methoxy Positioning :

- 5-Methoxy on benzothiazole (target compound) may enhance electron-donating effects, stabilizing interactions with polar enzyme pockets .

Biological Activity

N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiazole Ring : The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde.

- Sulfamoylation : The introduction of the dimethylsulfamoyl group is achieved through reaction with dimethylsulfamide.

- Benzylation : Finally, benzyl chloride is reacted with the sulfamoylated benzothiazole to yield the final product.

Antiviral Activity

Recent studies have demonstrated that compounds similar to N-benzyl derivatives exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV). For example, a related compound was found to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a cellular protein that restricts viral replication .

Anticancer Properties

The benzamide structure has been associated with anticancer activity. Research indicates that similar compounds can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. In vitro studies have shown that certain benzamide derivatives can effectively reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound may inhibit specific RTKs involved in signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : By activating apoptotic pathways, it may lead to increased cancer cell death.

- Viral Replication Inhibition : As noted in antiviral studies, it may enhance host cellular defenses against viral replication.

Case Studies

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzothiazole cyclization | 2-Aminothiophenol, 5-methoxybenzoic acid, H2SO4 | 65–70 | ≥95% |

| Sulfamoylation | Dimethylsulfamoyl chloride, DMF, 0°C→RT | 50–60 | 90% |

| N-Benzylation | Benzyl bromide, K2CO3, acetone, reflux | 75–80 | ≥98% |

How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions:

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel for anticancer activity) .

- Purity validation : Employ LC-MS (>99% purity) to exclude confounding effects from byproducts .

- Dose-response curves : Compare EC50 values across studies to normalize potency metrics .

What structural characterization techniques are most effective for confirming the stereochemistry of this compound?

Basic Research Question

- X-ray crystallography : Resolve absolute configuration using SHELX or WinGX for refinement .

- NMR spectroscopy : Analyze NOESY correlations to confirm spatial arrangement of benzyl and benzothiazole groups .

- Mass spectrometry : HRMS (ESI+) validates molecular formula (e.g., [M+H]+ m/z calculated vs. observed) .

How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?

Advanced Research Question

Focus on substituent effects:

- Benzothiazole methoxy group : Replace with electron-withdrawing groups (e.g., Cl) to improve binding to hydrophobic enzyme pockets .

- N-Benzyl group : Introduce para-substituents (e.g., F, CF3) to enhance metabolic stability .

- Sulfamoyl moiety : Replace with bioisosteres (e.g., tetrazole) to modulate solubility .

Q. Table 2: SAR Modifications and Activity Trends

| Modification Site | Functional Group | Biological Activity (IC50) |

|---|---|---|

| Benzothiazole C5 | -OCH3 → -Cl | 2.5 µM (vs. 8.7 µM) |

| N-Benzyl para-position | -H → -CF3 | Improved t1/2 (4.2 h → 9.8 h) |

| Sulfamoyl group | -SO2NMe2 → tetrazole | Comparable potency, +20% solubility |

What strategies mitigate poor aqueous solubility during in vitro assays?

Basic Research Question

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle formulations : Encapsulate in PLGA nanoparticles for sustained release .

- pH adjustment : Prepare buffered solutions (pH 7.4) to avoid precipitation .

How can computational modeling predict binding modes with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., BCL-2 or kinase domains) to identify key interactions .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability .

- Free-energy calculations : Calculate ΔGbinding with MM-PBSA to rank derivatives .

What analytical methods ensure batch-to-batch consistency in synthesis?

Basic Research Question

- HPLC : Use C18 columns (ACN/H2O gradient) with UV detection (λ=254 nm) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- 1H-NMR : Monitor integration ratios for diagnostic peaks (e.g., benzyl CH2 at δ 4.5–5.0 ppm) .

How do researchers validate target engagement in cellular models?

Advanced Research Question

- Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts after treatment .

- Knockout models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .

- Pull-down assays : Biotinylate the compound and isolate bound proteins via streptavidin beads .

What are best practices for resolving conflicting crystallographic data?

Advanced Research Question

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

- Disorder modeling : Apply PART instructions for flexible groups (e.g., benzyl) .

- Validation tools : Check Rfree/Rwork ratios and MolProbity scores for model accuracy .

How can in vitro toxicity be assessed while avoiding false positives?

Basic Research Question

- Counter-screening : Test against non-target cell lines (e.g., HEK293) to exclude off-target effects .

- MTT vs. ATP assays : Compare viability readouts to detect assay interference .

- CYP inhibition screening : Use liver microsomes to assess metabolic stability and hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.